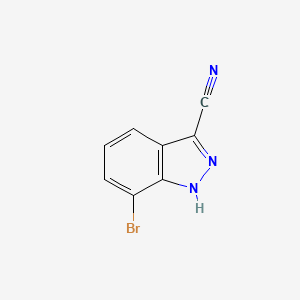

7-bromo-1H-indazole-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNEIKLRWSDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 7-bromo-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutics. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 7-bromo-1H-indazole-3-carbonitrile represents a versatile intermediate, offering multiple points for chemical modification to generate diverse libraries of potential drug candidates.

Physicochemical Properties of 7-Bromo-1H-indazole-3-carbonitrile

While extensive experimental data for 7-bromo-1H-indazole-3-carbonitrile is not widely published, its fundamental properties can be reliably calculated and inferred from its structure and comparison with closely related analogs.

| Property | Value | Source |

| CAS Number | 1360941-93-0 | [2][3] |

| Molecular Formula | C₈H₄BrN₃ | Calculated |

| Molecular Weight | 222.04 g/mol | [4][5] |

| Appearance | Likely a solid | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |

Synthesis of 7-Bromo-1H-indazole-3-carbonitrile: A Strategic Approach

The synthesis of 7-bromo-1H-indazole-3-carbonitrile can be approached through several strategic pathways, leveraging established methodologies in heterocyclic chemistry. Two plausible synthetic routes are outlined below.

Route 1: Cyanation of a Dihalogenated Indazole Intermediate

A robust method for the synthesis of 7-bromo-1H-indazole-3-carbonitrile involves the selective cyanation of a dihalogenated indazole precursor, such as 3,7-dibromo-1H-indazole or 7-bromo-3-iodo-1H-indazole. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on modern cyanation methods.[6]

-

Reaction Setup: To an oven-dried Schlenk flask, add 7-bromo-3-iodo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.04 eq) and dppf (0.08 eq).

-

Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) or a similar polar aprotic solvent.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-bromo-1H-indazole-3-carbonitrile.

Caption: Palladium-catalyzed cyanation workflow.

Route 2: Sandmeyer Reaction from 7-Bromo-1H-indazol-3-amine

An alternative and classical approach is the Sandmeyer reaction, which transforms an amino group into a nitrile via a diazonium salt intermediate.[1][7][8]

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization: Dissolve 7-bromo-1H-indazol-3-amine in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Add the freshly prepared diazonium salt solution to the copper cyanide solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Caption: Sandmeyer reaction workflow for cyanation.

Applications in Drug Discovery and Medicinal Chemistry

7-Bromo-1H-indazole-3-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is present in a variety of approved drugs and clinical candidates targeting a range of diseases.

-

Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology. The functional groups on 7-bromo-1H-indazole-3-carbonitrile can be elaborated to interact with the ATP-binding site of various kinases.

-

GPCR Ligands: Substituted indazoles have been explored as ligands for G-protein coupled receptors, which are important targets for a wide array of therapeutic areas.

-

Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in anti-inflammatory, anti-viral, and neurodegenerative disease research.

The bromine atom at the 7-position serves as a handle for further functionalization through cross-coupling reactions, while the nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for derivatization.

Analytical Characterization

The structural confirmation and purity assessment of 7-bromo-1H-indazole-3-carbonitrile would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Conclusion

7-Bromo-1H-indazole-3-carbonitrile is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse chemical libraries for screening against various biological targets. The synthetic routes outlined in this guide provide a foundation for the efficient preparation of this valuable building block, enabling further exploration of the chemical space around the privileged indazole scaffold.

References

-

American Elements. 3-Bromo-1H-indazole-7-carbonitrile | CAS 945762-00-5. [Link]

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Lead Sciences. 3-Bromo-1H-indazole-7-carbonitrile. [Link]

-

ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

- Google Patents.

-

Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. 7-bromo-1H-indazole-3-carbonitrile | 1360941-93-0 [chemicalbook.com]

- 3. 7-BROMO-1H-INDAZOLE-3-CARBONITRILE [chemdict.com]

- 4. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]

- 5. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. lscollege.ac.in [lscollege.ac.in]

7-bromo-1H-indazole-3-carbonitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-bromo-1H-indazole-3-carbonitrile

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Among these, the indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds developed for oncology, anti-inflammatory, and antiviral applications.[4][5][6] The specific compound, 7-bromo-1H-indazole-3-carbonitrile, presents a unique structural puzzle. Its utility as a synthetic intermediate or a potential bioactive molecule hinges on the unambiguous confirmation of its molecular structure. The precise placement of the bromine atom and the carbonitrile group, along with the tautomeric nature of the indazole N-H, dictates its chemical reactivity and biological interactions.[6][7]

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 7-bromo-1H-indazole-3-carbonitrile. We will proceed through a logical workflow, moving from foundational analysis to definitive spectroscopic assignment, mirroring the process undertaken in a modern analytical laboratory. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of how to confirm the identity of complex heterocyclic molecules.

The Analytical Workflow: A Strategy for Certainty

Caption: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex connectivity, we must first establish the elemental composition and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the first port of call. It provides an extremely accurate mass-to-charge ratio (m/z), allowing for the confident determination of the molecular formula. For 7-bromo-1H-indazole-3-carbonitrile (C₈H₄BrN₃), the presence of bromine is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with the peaks separated by ~2 Da and having nearly equal intensity.

Expected Results:

-

Molecular Formula: C₈H₄BrN₃

-

Exact Mass [M+H]⁺ for ⁷⁹Br: 221.9665

-

Exact Mass [M+H]⁺ for ⁸¹Br: 223.9644

-

Appearance: Two peaks of nearly equal intensity at m/z ≈ 222 and 224.

Experimental Protocol: Electrospray Ionization (ESI) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to analysis.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is set appropriately (e.g., m/z 50-500).

-

Analysis: Process the spectrum to identify the [M+H]⁺ isotopic cluster. Use the instrument's software to calculate the molecular formula from the measured accurate mass of the monoisotopic peak and compare it to the theoretical value.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For our target molecule, two vibrations are of primary importance: the stretching of the nitrile group (C≡N) and the stretching of the amine N-H bond in the indazole ring. The C≡N bond gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, making it highly diagnostic.[8] The N-H stretch is typically broader due to hydrogen bonding.

Expected Absorptions:

-

~3300-3100 cm⁻¹ (broad): N-H stretching vibration from the indazole ring.

-

~2230-2210 cm⁻¹ (sharp, strong): C≡N stretching vibration of the nitrile group.[8]

-

~1620-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

-

~800-700 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Part 2: Definitive Structural Mapping via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of 1D and 2D experiments, we can map the carbon skeleton and determine the precise connectivity of all atoms. For substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers and confirming the substitution pattern on the benzene ring.[9][10]

¹H NMR Spectroscopy - The Proton Framework

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their scalar coupling relationships. For 7-bromo-1H-indazole-3-carbonitrile, we expect to see signals for three aromatic protons and one N-H proton. The bromine at C7 will exert a significant deshielding effect on the adjacent H6 proton. The electron-withdrawing nitrile group at C3 will not directly influence any protons but will affect the overall electron density of the ring system.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| NH -1 | ~13.5 - 14.5 | br s | - | Acidic proton, broad due to exchange and quadrupolar coupling. |

| H -4 | ~8.0 - 8.2 | d | J ≈ 8.0 | Deshielded by proximity to the pyrazole ring and nitrile group. |

| H -5 | ~7.3 - 7.5 | t | J ≈ 8.0 | Standard aromatic proton, coupled to H4 and H6. |

| H -6 | ~7.7 - 7.9 | d | J ≈ 8.0 | Deshielded by the anisotropic effect of the adjacent C-Br bond. |

¹³C NMR Spectroscopy - The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment. Key diagnostic signals will include the carbon directly attached to bromine (C7), the quaternary carbons of the pyrazole ring (C3, C3a, C7a), and the nitrile carbon (C≡N).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

| Carbon | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C 3 | ~120 - 125 | Part of the electron-deficient pyrazole ring, attached to nitrile. |

| C ≡N | ~115 - 118 | Characteristic shift for a nitrile carbon. |

| C 3a | ~140 - 145 | Quaternary carbon at the ring junction. |

| C 4 | ~122 - 125 | Aromatic CH carbon. |

| C 5 | ~128 - 132 | Aromatic CH carbon. |

| C 6 | ~125 - 128 | Aromatic CH carbon. |

| C 7 | ~110 - 115 | Aromatic carbon directly attached to bromine, shielded by the heavy atom effect. |

| C 7a | ~145 - 150 | Quaternary carbon at the ring junction, adjacent to N1. |

2D NMR - Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a definitive proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is the critical experiment. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the entire molecular framework together.

Caption: Key expected HMBC correlations for structural confirmation.

-

COSY (Correlation Spectroscopy): Will show a correlation between H4/H5 and H5/H6, confirming the three contiguous protons on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly link H4 to C4, H5 to C5, and H6 to C6.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

-

The N-H proton should show correlations to the bridgehead carbons C3a and C7a , confirming the 1H-indazole tautomer.

-

Proton H4 will show a crucial three-bond correlation to carbon C3 , confirming the position of the nitrile group.

-

Proton H6 will show correlations to C7a and C5, while H4 will correlate to C5a and C3. These correlations, when combined, lock in the 7-bromo substitution pattern and rule out all other regioisomers.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the relevant nuclei (¹H and ¹³C).

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum.

-

¹³C and DEPT Acquisition: Acquire a ¹³C spectrum with proton decoupling. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

2D Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in the indirect dimension and an adequate number of scans for good signal-to-noise, especially for the less sensitive HMBC experiment.

-

Processing and Analysis: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D). Analyze the spectra to assign all peaks and trace the correlations as described above.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of HRMS, IR, and comprehensive NMR analysis provides an irrefutable structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state. Although a public crystal structure for 7-bromo-1H-indazole-3-carbonitrile is not currently available, obtaining one would be the final step in a rigorous characterization.[11]

Expertise & Causality: This technique involves growing a perfect, single crystal of the compound and diffracting a beam of X-rays through it. The resulting diffraction pattern is mathematically deconstructed to generate a 3D electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision.

Generalized Protocol: Single-Crystal Growth and X-ray Diffraction [11]

-

Crystallization Screening: The critical first step is to grow high-quality single crystals. This is often the most challenging part. Common methods include:

-

Slow Evaporation: Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, acetone, methanol) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Crystal Mounting: Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, carefully mount it on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen.

-

Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated data collection routine is then executed, where the crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected data is processed to solve the phase problem (using direct methods or Patterson functions) and generate an initial structural model. This model is then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, resulting in the final, highly accurate molecular structure.

Conclusion

The structure elucidation of 7-bromo-1H-indazole-3-carbonitrile is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. Infrared spectroscopy provides immediate evidence of the key nitrile and N-H functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, allows for the unambiguous mapping of the atomic connectivity, confirming the precise substitution pattern and distinguishing the correct isomer from all other possibilities. This integrated analytical strategy represents a robust, self-validating system that ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in chemical and pharmaceutical sciences.

References

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

American Elements. (n.d.). 3-Bromo-1H-indazole-7-carbonitrile. American Elements. [Link]

-

National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. NIH National Library of Medicine. [Link]

-

Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]

-

Britannica. (n.d.). Heterocyclic compound. Britannica. [Link]

-

MDPI. (n.d.). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI. [Link]

-

ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 7-Bromo-1H-indazole. MySkinRecipes. [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]

-

Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. UOU. [Link]

-

National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. NIH National Library of Medicine. [Link]

-

Lead Sciences. (n.d.). 3-Bromo-1H-indazole-7-carbonitrile. Lead Sciences. [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indazole. PubChem. [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. ResearchGate. [Link]

-

Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. [Link]

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. uou.ac.in [uou.ac.in]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Bromo-1H-indazole [myskinrecipes.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Substitution of 7-bromo-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions on the 7-bromo-1H-indazole-3-carbonitrile scaffold. This crucial building block is of significant interest in medicinal chemistry and drug discovery, making a thorough understanding of its reactivity essential for the synthesis of novel therapeutic agents.[1][2] This document moves beyond a simple recitation of protocols to offer deep insights into the causality behind experimental choices, ensuring a robust and validated understanding of the core chemical transformations.

The 7-bromo-1H-indazole-3-carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery

The indazole nucleus is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties.[1][3] The specific substitution pattern of 7-bromo-1H-indazole-3-carbonitrile presents a unique chemical entity with distinct electronic and steric properties that govern its reactivity. The presence of a bromine atom at the 7-position, a carbonitrile group at the 3-position, and the inherent electronic nature of the indazole ring system collectively influence the regioselectivity of electrophilic aromatic substitution reactions.

Decoding the Electronic Landscape: Predicting Regioselectivity

The outcome of electrophilic substitution on the benzene ring of 7-bromo-1H-indazole-3-carbonitrile is dictated by the interplay of the directing effects of its substituents. A careful analysis of these effects is paramount for predicting the site of electrophilic attack.

-

The Indazole Nucleus: The pyrazole portion of the indazole ring acts as a deactivating group towards electrophilic attack on the fused benzene ring due to the electron-withdrawing nature of the nitrogen atoms. Specifically, the N1-H tautomer is the more stable form.[4] The lone pair on N1 is part of the aromatic system, while the N2 atom exerts an inductive electron-withdrawing effect. This deactivation is a critical consideration when selecting reaction conditions.

-

The 7-Bromo Substituent: As a halogen, the bromine atom at the 7-position is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director because of the electron-donating resonance effect (+R) of its lone pairs.[5] Given its position at C7, it directs incoming electrophiles to the C6 and C4 positions.

-

The 3-Carbonitrile Substituent: The carbonitrile group at the 3-position is a strong electron-withdrawing group (-I and -R effects). While its influence on the benzene ring is transmitted through the pyrazole ring, it further deactivates the entire molecule towards electrophilic attack.

Cumulative Directing Effects:

Considering the combined influence of these groups, the benzene ring is significantly deactivated. The directing effects can be summarized as follows:

-

Indazole (as a substituent on benzene): Deactivating, directs meta to the point of fusion (i.e., away from the pyrazole ring).

-

7-Bromo group: Deactivating, ortho, para-directing (to C6 and C4).

-

3-Carbonitrile group: Strongly deactivating.

The positions available for substitution on the benzene ring are C4, C5, and C6. Based on the directing effects, the most likely positions for electrophilic attack are C4 and C6, influenced by the ortho, para-directing nature of the bromine atom. Steric hindrance from the adjacent bromine atom might disfavor substitution at C6 to some extent, potentially making C4 a more favorable site. However, the overall deactivation of the ring necessitates forcing reaction conditions for most electrophilic substitutions.

Caption: Directing effects in electrophilic substitution.

Key Electrophilic Substitution Reactions

Due to the deactivated nature of the substrate, strong electrophiles and potentially harsh reaction conditions are generally required to achieve substitution.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.

Causality Behind Experimental Choices: The strongly deactivated ring requires a potent nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is the standard choice, as sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+).

Predicted Regioselectivity: Based on the directing effects of the 7-bromo group, nitration is expected to occur at the C4 or C6 positions. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole suggests that substitution at the C3 position is also possible under certain conditions, although this position is blocked in the target molecule.

Experimental Protocol (Analogous Procedure):

-

To a cooled (0-5 °C) solution of 7-bromo-1H-indazole-3-carbonitrile in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and dry the product under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Nitrating Agent | Conc. HNO3 / Conc. H2SO4 | Generates the highly reactive nitronium ion (NO2+). |

| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exothermic reaction and prevents side reactions. |

| Solvent | Concentrated H2SO4 | Acts as a solvent and a catalyst. |

| Work-up | Quenching on ice | Precipitates the product and safely neutralizes the strong acids. |

Halogenation

The introduction of another halogen atom (e.g., bromine or chlorine) can be achieved using appropriate halogenating agents.

Causality Behind Experimental Choices: Direct halogenation with Br2 or Cl2 requires a Lewis acid catalyst (e.g., FeBr3, AlCl3) to polarize the halogen molecule and increase its electrophilicity. Alternatively, N-halosuccinimides (NBS or NCS) can be used, often in the presence of an acid catalyst.

Predicted Regioselectivity: Similar to nitration, halogenation is anticipated to occur at the C4 or C6 positions, directed by the existing bromine atom.

Experimental Protocol (Analogous Procedure for Bromination):

-

Suspend 7-bromo-1H-indazole-3-carbonitrile in a suitable solvent such as dichloromethane or acetic acid.

-

Add N-bromosuccinimide (NBS) in one portion.

-

If required, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate (to remove excess bromine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

| Parameter | Condition | Rationale |

| Halogenating Agent | N-Bromosuccinimide (NBS) | A convenient and safer source of electrophilic bromine. |

| Catalyst | Strong acid (optional) | Can enhance the electrophilicity of the halogenating agent. |

| Solvent | Dichloromethane or Acetic Acid | Provides a medium for the reaction. |

| Work-up | Aqueous work-up with Na2S2O3 | Removes unreacted bromine and by-products. |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H), which can be useful for increasing water solubility or as a directing group in subsequent reactions.

Causality Behind Experimental Choices: The deactivated nature of the substrate necessitates the use of fuming sulfuric acid (oleum), which contains sulfur trioxide (SO3), a powerful electrophile.

Predicted Regioselectivity: The bulky nature of the SO3 electrophile may favor substitution at the less sterically hindered C4 position over the C6 position.

Experimental Protocol (Analogous Procedure):

-

Carefully add 7-bromo-1H-indazole-3-carbonitrile to fuming sulfuric acid at room temperature.

-

Heat the mixture gently (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC (by converting a small aliquot to a more easily visualized derivative).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect it by filtration. If not, it can be isolated as a salt by neutralization with a suitable base (e.g., NaOH or BaCO3).

-

Wash the product with a minimal amount of cold water and dry.

| Parameter | Condition | Rationale |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the SO3 electrophile. |

| Temperature | 50-60 °C | The reaction often requires heating to proceed at a reasonable rate. |

| Work-up | Quenching on ice | Precipitates the sulfonic acid or prepares it for salt formation. |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[6][7]

Feasibility and Challenges: Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. The presence of the electron-withdrawing indazole ring and the 3-carbonitrile group makes both Friedel-Crafts alkylation and acylation highly challenging for 7-bromo-1H-indazole-3-carbonitrile. The Lewis acid catalyst required for these reactions is likely to coordinate with the nitrogen atoms of the indazole ring, further deactivating the system and potentially leading to undesired side reactions. Therefore, direct Friedel-Crafts reactions on this substrate are not recommended without significant optimization and the use of highly reactive electrophiles and specialized catalysts. Alternative synthetic strategies, such as cross-coupling reactions, are generally preferred for introducing alkyl or acyl groups.

Mechanistic Considerations: A Self-Validating System

The mechanism for electrophilic aromatic substitution on 7-bromo-1H-indazole-3-carbonitrile follows the classical arenium ion pathway.

Caption: General mechanism of electrophilic aromatic substitution.

Step 1: Formation of the Arenium Ion (Sigma Complex): The electrophile (E+) attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex. The stability of this intermediate is crucial in determining the regioselectivity. For attack at the C4 and C6 positions, the positive charge can be delocalized onto the carbon bearing the bromine atom, where it can be partially stabilized by the lone pairs of the bromine through resonance.

Step 2: Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product.

The trustworthiness of these protocols lies in their foundation on well-established reaction mechanisms and their validation through analogous transformations reported in the scientific literature.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Giraud, F., Anizon, F., & Moreau, P.

- (2024-08-09). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH.

- (2024-08-09).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Recent advances in the global ring functionaliz

- (2025-08-07). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Alternative mechanisms of electrophilic substitution in azole series.

- (2023-12-08). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed.

- Friedel-Crafts Acyl

- 7-Bromo-1H-indazole synthesis. ChemicalBook.

- Synthesis of Indoles: Efficient Functionalis

- (2022-04-20).

- Friedel–Crafts reaction. Wikipedia.

- Effect of electron-donating and electron-withdrawing groups on the cyclization step..

- (2021-08-02). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.

- (2023-01-22).

- (2019-03-27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.

- Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Publishing.

- (2018-05-30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- (2018-11-27).

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

- Organometallic Methods for the Synthesis and Functionaliz

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

- (2025-12-22). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- A process for preparing halogenated azaindole compounds using pybrop.

- Indazole derivatives and their therapeutic applications: a p

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Potential Biological Activities of 7-bromo-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide delves into the untapped potential of a specific, yet under-explored derivative: 7-bromo-1H-indazole-3-carbonitrile . While direct experimental data for this compound is sparse, this document synthesizes the vast body of research on analogous indazole structures to provide a comprehensive and predictive analysis of its likely biological activities. By examining established structure-activity relationships (SAR), we will explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent, with a particular focus on its probable role as a kinase inhibitor. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols to empower researchers to validate these hypotheses.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to achieve high-affinity binding to various biological targets.[2] This versatility has led to the development of numerous clinically approved drugs and investigational new drugs for a wide range of therapeutic areas, including oncology, inflammation, and neurology.[3]

Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) underscore the therapeutic success of the indazole core.[3] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The C3 position is particularly crucial for activity, with various functional groups serving as key interaction points with target proteins.[4] The C7 position, while less explored, offers an avenue for modulating the compound's physicochemical properties and fine-tuning its selectivity and potency.

Synthesis and Physicochemical Profile of 7-bromo-1H-indazole-3-carbonitrile

Proposed Synthetic Pathway

A practical approach to the synthesis of 7-bromo-1H-indazole-3-carbonitrile would likely start from 2-amino-3-bromobenzonitrile. The synthesis can be envisioned as a two-step process involving diazotization followed by an intramolecular cyclization.

Caption: Proposed synthetic workflow for 7-bromo-1H-indazole-3-carbonitrile.

Predicted Physicochemical Properties

The introduction of a bromine atom at the C7 position is expected to significantly influence the compound's physicochemical properties. Bromine is a lipophilic, electron-withdrawing group that can enhance membrane permeability and introduce a potential halogen bonding interaction with target proteins. The carbonitrile group at the C3 position is a strong electron-withdrawing group and a hydrogen bond acceptor, which is a common feature in many kinase inhibitors.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~222.04 g/mol | C₈H₄BrN₃ |

| LogP | Moderately Lipophilic | Presence of the benzene ring and bromine atom. |

| Hydrogen Bond Donors | 1 (from the indazole N-H) | The N-H group of the indazole ring. |

| Hydrogen Bond Acceptors | 3 (2 from the pyrazole nitrogens, 1 from the nitrile) | The nitrogen atoms of the indazole and nitrile groups. |

| Reactivity | The bromine atom offers a site for further functionalization via cross-coupling reactions. | The C-Br bond can participate in reactions like Suzuki or Buchwald-Hartwig couplings. |

Potential Biological Activities and Mechanisms of Action

Based on the structure of 7-bromo-1H-indazole-3-carbonitrile and the known activities of related compounds, we can hypothesize several promising biological activities.

Anticancer Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] The 1H-indazole-3-amine and 1H-indazole-3-carboxamide moieties are known to be effective "hinge-binding" fragments, forming key hydrogen bonds with the backbone of the kinase hinge region.[5][6] The nitrile group in 7-bromo-1H-indazole-3-carbonitrile is a bioisostere of the carboxamide and is also capable of forming these crucial interactions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prime potential target. Many indazole-based compounds are potent VEGFR-2 inhibitors, and the overall shape and electronic profile of 7-bromo-1H-indazole-3-carbonitrile align well with the ATP-binding pocket of this kinase. The 7-bromo substituent can occupy a hydrophobic pocket, potentially enhancing binding affinity.

Caption: Proposed mechanism of VEGFR-2 inhibition.

Anti-Inflammatory Activity

Indazole derivatives have also been reported to possess anti-inflammatory properties. A plausible mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages. This is often mediated through the inhibition of signaling pathways like NF-κB.

Caption: Hypothesized anti-inflammatory mechanism of action.

Neuroprotective Potential

Emerging evidence suggests that some indazole derivatives may have neuroprotective effects. One of the key mechanisms of neuronal damage in neurodegenerative diseases is excitotoxicity, which is primarily mediated by the overactivation of glutamate receptors. It is conceivable that 7-bromo-1H-indazole-3-carbonitrile could confer neuroprotection by modulating pathways involved in excitotoxic cell death.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 7-bromo-1H-indazole-3-carbonitrile, a series of robust and well-established in vitro assays are recommended.

In Vitro Anticancer Activity

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HUVEC for anti-angiogenic effects, or various tumor cell lines like A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 7-bromo-1H-indazole-3-carbonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

-

Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Compound Addition: Add varying concentrations of 7-bromo-1H-indazole-3-carbonitrile to the wells.

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

IC₅₀ Determination: Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity

This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of 7-bromo-1H-indazole-3-carbonitrile for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Neuroprotection Assay

This assay assesses the compound's ability to protect neurons from cell death induced by excessive glutamate exposure.[2]

Protocol:

-

Neuronal Culture: Culture primary cortical neurons in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the neurons with various concentrations of 7-bromo-1H-indazole-3-carbonitrile for 24 hours.[2]

-

Glutamate Insult: Expose the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).

-

Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

-

Viability Assessment: After 24 hours of recovery, assess neuronal viability using a suitable method, such as the MTT assay or by staining with a live/dead cell stain (e.g., Calcein-AM/Propidium Iodide).[2]

-

Neuroprotective Effect Quantification: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control.

Conclusion and Future Directions

7-bromo-1H-indazole-3-carbonitrile represents a promising, yet unexplored, scaffold for the development of novel therapeutics. Based on robust structure-activity relationship data from analogous compounds, it is highly probable that this molecule possesses significant anticancer, anti-inflammatory, and potentially neuroprotective activities, likely mediated through kinase inhibition. The bromine at the C7 position provides a handle for further chemical modification, allowing for the generation of a focused library of derivatives to optimize potency and selectivity. The detailed experimental protocols provided in this guide offer a clear and validated path for researchers to systematically evaluate the biological potential of this intriguing molecule and its future analogs. The journey from a hypothesized active compound to a clinically viable drug is long and arduous, but for 7-bromo-1H-indazole-3-carbonitrile, the scientific rationale for embarking on this journey is compelling.

References

-

Innoprot. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Karuna sree, M., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Shaik, M. B. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2924-2952.

- (2025).

- (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Benchchem.

- (2024).

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

- (2022). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.

- (2020).

- (2018).

- (2012). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- (n.d.). Indazole synthesis. Organic Chemistry Portal.

- (n.d.). 7-Bromo-1H-indazole. MySkinRecipes.

- (n.d.). Synthesis and biological evaluation of indazole derivatives.

Sources

- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 7-Bromo-1H-Indazole-3-Carbonitrile in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged Indazole Scaffold in Kinase Drug Discovery

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. Its bicyclic structure, featuring a fused benzene and pyrazole ring, serves as an excellent bioisostere for the native purine core of ATP, allowing it to effectively compete for the kinase hinge-binding region. This interaction is often characterized by the formation of crucial hydrogen bonds, anchoring the inhibitor within the active site. The strategic functionalization of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Within this framework, 7-Bromo-1H-indazole-3-carbonitrile has garnered significant attention as a versatile and powerful starting material. This guide provides an in-depth exploration of its application, detailing not just the "how" but the "why" behind its use in the synthesis of next-generation kinase inhibitors. We will delve into its reactivity, providing field-proven protocols for its key transformations, and illustrate its utility through a representative synthesis of a kinase inhibitor scaffold.

Physicochemical Properties and Strategic Value

The utility of 7-bromo-1H-indazole-3-carbonitrile stems from the distinct chemical handles it presents, each offering a vector for molecular elaboration.

| Property | Value/Description | Significance in Synthesis |

| Molecular Formula | C₈H₄BrN₃ | - |

| Molecular Weight | 222.04 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| Key Functional Groups | 1. NH group (N1/N2) | Site for introducing substituents to modulate solubility and interact with solvent-exposed regions of the kinase. |

| 2. C7-Bromine | A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity and target specific pockets in the kinase active site. | |

| 3. C3-Carbonitrile | An electron-withdrawing group that can be transformed into various functionalities (amide, carboxylic acid, amine) to act as a hydrogen bond donor/acceptor or as a point of attachment for further side chains. The nitrile itself can also engage in important interactions within the kinase active site[1][2][3]. |

The electron-withdrawing nature of both the 3-carbonitrile and the 7-bromo substituent influences the acidity of the N-H proton and the regioselectivity of N-alkylation, a critical consideration in synthetic planning.

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The true power of 7-bromo-1H-indazole-3-carbonitrile lies in its controlled and sequential functionalization. Below are detailed protocols for the three primary sites of modification.

Regioselective N-Alkylation and N-Arylation

The indazole N-H can be substituted at either the N1 or N2 position, and controlling this regioselectivity is paramount as the resulting isomers often exhibit vastly different biological activities and binding modes. The electronic properties of the 7-bromo-1H-indazole-3-carbonitrile scaffold play a crucial role in directing this selectivity. Electron-withdrawing groups at C7, such as the bromine atom, are known to favor N2 alkylation under certain conditions, while other conditions can promote N1 substitution[4].

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like THF is key.

-

Rationale: NaH irreversibly deprotonates the indazole, forming the sodium salt. In a solvent like THF, this salt exists as an ion pair. It is postulated that chelation of the sodium cation between the N2 lone pair and a C3 substituent can sterically hinder the approach of the electrophile to N2, thus directing alkylation to the N1 position[5]. While the 3-carbonitrile is not as effective at this chelation as a carbonyl, this condition generally favors N1 substitution for many indazoles.

Step-by-Step Methodology:

-

To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0 °C, add 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

-

Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol allows for the introduction of an aryl or heteroaryl group at the indazole nitrogen, a common motif in kinase inhibitors.

-

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine (in this case, the indazole NH). The choice of ligand is critical for reaction efficiency.

Step-by-Step Methodology:

-

To a dry Schlenk tube, add 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.), the desired aryl bromide or iodide (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), and a suitable phosphine ligand such as Xantphos (0.1 eq.).

-

Add a base, typically Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (Argon) three times.

-

Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Caption: General workflow for N-substitution of the indazole core.

C7-Position Functionalization via Cross-Coupling

The C7-bromo group is a prime site for introducing aryl, heteroaryl, or alkynyl groups that can probe deep into the kinase active site, often forming key hydrophobic or π-stacking interactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This is one of the most robust and widely used methods for forming C-C bonds.

-

Rationale: This reaction couples the C7-bromo position with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Step-by-Step Methodology:

-

In a microwave vial or Schlenk tube, combine the N-protected 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (Argon).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

-

Seal the vessel and heat the reaction to 90-110 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol is used to install a terminal alkyne at the C7 position, which can serve as a rigid linker or a reactive handle for further chemistry (e.g., "click" reactions).

-

Rationale: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. The copper acetylide is the key intermediate that undergoes transmetalation to the palladium center.

Step-by-Step Methodology:

-

To a Schlenk flask, add the N-protected 7-bromo-1H-indazole-3-carbonitrile (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).

-

Evacuate and backfill with an inert gas (Argon).

-

Add an anhydrous, degassed solvent such as THF or DMF (0.1 M), followed by a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Technical Support Center: 7-bromo-1H-indazole-3-carbonitrile

Welcome to the technical support guide for 7-bromo-1H-indazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Purity is paramount in drug discovery and development, and understanding the potential impurities in your key intermediates is the first step toward robust and reproducible results. This guide provides in-depth answers to common questions regarding impurities, their origins, and strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect to find in a crude sample of 7-bromo-1H-indazole-3-carbonitrile, and where do they come from?

The impurity profile of 7-bromo-1H-indazole-3-carbonitrile is intrinsically linked to its synthetic route. While multiple pathways exist, a common strategy involves the bromination of a benzonitrile precursor followed by indazole ring formation. This approach, while effective, can generate several classes of impurities.

-

Process-Related Impurities: These arise directly from the chemical transformations.

-

Regioisomers: Bromination of the indazole ring or its precursors is not always perfectly selective. You may encounter other brominated isomers (e.g., 4-bromo, 5-bromo, or 6-bromo-1H-indazole-3-carbonitrile). Direct bromination of an existing indazole is particularly prone to yielding undesired regioisomers.[1]

-

Over-bromination Products: Dibrominated or even tribrominated species can form if the bromination conditions are too harsh or if the stoichiometry is not carefully controlled.[2]

-

Hydrolysis Products: The cyano group (-CN) is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. This leads to the formation of 7-bromo-1H-indazole-3-carboxamide (M+18) or, with further hydrolysis, 7-bromo-1H-indazole-3-carboxylic acid (M+19, after loss of NH3).[1][2]

-

-

Reagent- and Starting Material-Related Impurities:

-

Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 1H-indazole-3-carbonitrile or the pre-brominated benzonitrile starting material.[3]

-

Residual Reagents/Catalysts: Depending on the specific synthesis, trace amounts of reagents like N-Bromosuccinimide (NBS), bromine, or palladium catalysts (if a cyanation route is used) and their by-products may remain.[1][3]

-

The following diagram illustrates a plausible synthetic pathway and the points at which key impurities can be generated.

Caption: Fig 1. Potential impurity formation pathway.

Q2: My LC-MS shows a peak with the identical mass as my product, but it has a different retention time. My ¹H NMR is also "dirty." What is the likely culprit?

This is a classic signature of a regioisomeric impurity . While the molecular weight is identical, the different position of the bromine atom on the indazole ring changes the molecule's polarity and electronic environment, leading to a different retention time on a chromatography column and a distinct NMR spectrum.

Causality: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring during the bromination step. If you are brominating an existing 1H-indazole-3-carbonitrile, the reaction can occur at positions 4, 5, 6, or 7. The final ratio of isomers depends heavily on the reaction conditions (solvent, temperature, brominating agent). A more robust synthetic strategy involves introducing the bromine atom onto the benzonitrile precursor before the indazole ring is formed, which can offer better regiocontrol.[2] For instance, starting with a material that already has the correct substitution pattern minimizes this risk.

Troubleshooting Steps:

-

Confirm the Structure: Use 2D NMR techniques (COSY, HMBC, NOESY) to definitively assign the bromine's position for both the main product and the impurity.

-

Review Your Synthesis: If you are performing a late-stage bromination on the indazole core, this is the most likely source. Consider redesigning the synthesis to install the bromine atom earlier.

-

Optimize Reaction Conditions: If redesign is not feasible, screen different brominating agents (e.g., Br₂, NBS), solvents, and temperatures to maximize the selectivity for the desired 7-bromo isomer. Lowering the temperature often increases selectivity.

Q3: I am consistently seeing an impurity with a mass of [M+18]. What is it, and how can I prevent its formation?

An impurity with a mass increase of 18 amu (corresponding to the addition of a water molecule, H₂O) is almost certainly the 7-bromo-1H-indazole-3-carboxamide .

Causality: The nitrile group (C≡N) is electrophilic and can be attacked by water, leading to hydrolysis. This reaction is catalyzed by both acid and base and is accelerated by heat. If your reaction workup involves strong aqueous acid or base, or if you are performing subsequent reactions at high temperatures in protic solvents, you are creating conditions favorable for this side reaction. This has been noted as a potential side reaction in related syntheses.[2]

Prevention & Mitigation Protocol:

-

Neutralize Carefully: During aqueous workup, use mild acids/bases (e.g., saturated NaHCO₃, dilute NH₄Cl) and avoid prolonged exposure. Ensure the temperature is kept low (0-5 °C) during neutralization.

-

Use Anhydrous Conditions: Where possible, conduct reactions in dry solvents under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of water.

-

Control Temperature: Avoid excessive heating (>80 °C) in any step after the nitrile group has been installed, especially in the presence of water, acid, or base.

-

Purification: The amide is significantly more polar than the nitrile. It can typically be separated effectively using silica gel column chromatography.

Q4: What are the most effective methods for purifying crude 7-bromo-1H-indazole-3-carbonitrile?

A multi-step approach involving both recrystallization and column chromatography is often the most effective strategy for achieving high purity (>99%).

Method 1: Silica Gel Column Chromatography

This is the workhorse method for separating impurities with different polarities.

-

Principle: The stationary phase (silica gel) is highly polar. Nonpolar compounds will travel through the column faster, while polar compounds will have a stronger interaction and elute later.

-

Recommended Solvents: A gradient system of Ethyl Acetate (EtOAc) in a nonpolar solvent like Hexanes or Heptane is a standard starting point.

| Impurity Type | Typical Polarity | Elution Order (First to Last) | Recommended Starting Gradient |

| Over-brominated Species | Less Polar | 1st | 5-10% EtOAc in Hexanes |

| Product | Moderate | 2nd | 15-30% EtOAc in Hexanes |

| Regioisomers | Similar | Close to product | Isocratic elution may be needed |

| Starting Material (Indazole) | More Polar | 3rd | 30-50% EtOAc in Hexanes |

| Hydrolysis Product (Amide) | Much More Polar | 4th (or sticks to silica) | >60% EtOAc or add MeOH |

Step-by-Step Protocol:

-

Prepare the Column: Slurry-pack a glass column with silica gel in your starting mobile phase (e.g., 5% EtOAc/Hexanes).

-

Load the Sample: Dissolve your crude product in a minimal amount of a moderately polar solvent (like Dichloromethane or Acetone). Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully load the resulting powder onto the top of your column. This "dry loading" technique provides superior resolution compared to liquid loading.

-

Elute: Begin running the column with the starting mobile phase.

-

Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

-

Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

This technique is excellent for removing small amounts of impurities from a solid product that is already relatively pure (>90%).

-

Principle: The product should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

-

Solvent Screening: Test solubility in various solvents like Ethanol, Isopropanol (IPA), Acetonitrile, Toluene, or mixtures (e.g., Toluene/Heptane). A good system is one where the compound dissolves completely upon heating but precipitates significantly upon cooling.

-

General Protocol:

-

Dissolve the crude solid in the minimum amount of hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

The following workflow can help you decide on a purification strategy.

Caption: Fig 2. Purification troubleshooting workflow.

References

-

Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., & Gupton, B. F. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

-

Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., & Gupton, B. F. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. DOI: 10.26434/chemrxiv-2024-2c6v2. Available at: [Link]

-

Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 254-268. Available at: [Link]

-

Singh, R., Kaur, H., & Singh, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1875. Available at: [Link]

Sources

solubility of 7-bromo-1H-indazole-3-carbonitrile in common organic solvents

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-bromo-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the solubility characteristics of this compound. We will address common challenges and frequently asked questions to ensure your experiments are efficient, accurate, and safe.

Frequently Asked Questions (FAQs)

Q1: What is 7-bromo-1H-indazole-3-carbonitrile and what are its key properties?

7-bromo-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound. The indazole core is a significant structure in medicinal chemistry, with many derivatives showing a broad range of biological activities, including anti-inflammatory and anti-tumor properties.[1][2] The bromine and carbonitrile substitutions on the indazole scaffold enhance its utility as a building block in the synthesis of more complex bioactive molecules, particularly in oncology and neurology research.[3]

Based on its structure and related compounds, we can infer its key physicochemical properties:

-

Molecular Formula: C₈H₄BrN₃

-

Molecular Weight: 222.04 g/mol [4]

-

Structure: A planar, aromatic system featuring a benzene ring fused to a pyrazole ring. The molecule possesses a hydrogen bond donor (the N-H group of the indazole) and hydrogen bond acceptors (the nitrogen atoms and the nitrile group).

-

Polarity: The presence of the nitrile group and the indazole nitrogens makes it a polar molecule. This polarity is a critical factor governing its solubility.

Q2: What fundamental principles govern the solubility of this compound in organic solvents?